2,3-Diaminobenzonitrile

Overview

Description

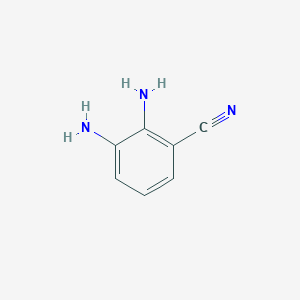

2,3-Diaminobenzonitrile (CAS: 73629-43-3) is an aromatic compound featuring two amine groups (-NH₂) and a nitrile (-C≡N) group in the 2,3-positions of the benzene ring. With a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol, it is a solid with a purity range of 95–98% . Its topological polar surface area (TPSA) is 75.83 Ų, indicating moderate polarity, and it has two hydrogen bond donors and one acceptor . The compound is primarily used in industrial and scientific research, such as in the synthesis of metal-free catalysts for CO₂ reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diaminobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,3-dinitrobenzonitrile with reducing agents such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro groups to amino groups, yielding this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminobenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 2,3-Dinitrobenzonitrile.

Reduction: 2,3-Diaminobenzylamine.

Substitution: 2,3-Dihalobenzonitrile.

Scientific Research Applications

Catalytic Applications

2,3-Diaminobenzonitrile has been utilized in the development of metal-free catalysts for the photoreduction of carbon dioxide. Recent studies have demonstrated that amide-bridged conjugated organic polymers (amide-COPs) derived from amino nitriles, including this compound, exhibit remarkable activity in converting CO₂ into carbon monoxide under visible light irradiation.

Case Study: Photocatalytic Activity

- Study Findings : The amide-DAMN (derived from diaminomaleonitrile) showed a production rate of 20.6 μmol g⁻¹ h⁻¹ for CO generation without producing hydrogen. This efficiency is attributed to the cyano and amide groups acting as active sites for the reactions involved .

- Mechanism : The mechanism involves the co-adsorption of CO₂ and water on the catalyst, followed by light-induced electron transfer processes that facilitate CO₂ reduction and water oxidation .

Corrosion Inhibition

This compound has also been investigated for its effectiveness as a green inhibitor against acidic corrosion of mild steel.

Case Study: Corrosion Inhibition Efficiency

- Research Overview : A study assessed the inhibition efficiency of this compound against mild steel corrosion in acidic environments using electrochemical impedance spectroscopy (EIS). The results indicated significant corrosion inhibition, suggesting its potential as an environmentally friendly alternative to traditional inhibitors .

- Data Summary :

| Parameter | Value |

|---|---|

| Inhibition Efficiency | Up to 90% |

| Concentration Tested | 0.5 M |

| Medium | 1 M HCl solution |

Anticancer Research

The anticancer properties of this compound have been explored through various in vitro studies.

Case Study: Cytotoxic Effects

- Study Findings : In vitro studies revealed that this compound exhibits cytotoxic effects against multiple cancer cell lines, indicating its potential as a therapeutic agent.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mechanisms that are still under investigation but may involve oxidative stress pathways and cell cycle arrest.

Mechanism of Action

The mechanism of action of 2,3-diaminobenzonitrile involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can also participate in various chemical reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

The following table compares 2,3-Diaminobenzonitrile with its structural isomers and derivatives, emphasizing key physicochemical properties, applications, and structural features.

Key Structural and Functional Differences:

Positional Isomerism: this compound and 3,4-Diaminobenzonitrile differ in the positions of amine groups on the benzene ring. The nitrile group in 3,4-Diaminobenzonitrile is nearly coplanar with the benzene ring (deviation: 0.046 Å), enhancing conjugation and stability .

Reactivity and Applications: The 3,4-isomer’s planar structure and hydrogen-bonding capability make it effective in corrosion inhibition , whereas the 2,3-isomer is utilized in catalysis due to its electron-withdrawing nitrile group . Diaminomaleonitrile (DAMN), a related dinitrile, lacks aromaticity but serves as a ligand in polymer catalysts .

Thermal Stability: Discrepancies in the reported melting point of 3,4-Diaminobenzonitrile (144–148 °C vs.

Research Findings and Implications

- Catalytic Performance: In CO₂ reduction studies, this compound-derived polymers exhibit higher efficiency than DAMN-based systems, attributed to enhanced π-conjugation from the aromatic backbone .

- Corrosion Inhibition: 3,4-Diaminobenzonitrile demonstrates 85% inhibition efficiency for steel in acidic media, linked to its adsorption on metal surfaces via amine and nitrile groups .

- Synthetic Challenges : The 2,3-isomer’s commercial scarcity (€96.00/g ) compared to the 3,4-isomer reflects synthetic difficulties in achieving regioselective amination.

Biological Activity

2,3-Diaminobenzonitrile (C7H7N3), a derivative of benzonitrile, has garnered attention in recent years for its diverse biological activities. This compound features two amino groups located at the 2 and 3 positions on the benzene ring, which significantly influences its chemical reactivity and potential applications in medicinal chemistry.

Overview of Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further exploration in pharmaceutical development. Its interaction with various biological systems suggests potential therapeutic applications.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may lead to the formation of reactive intermediates that participate in biochemical reactions, potentially influencing cellular processes such as signaling pathways and gene expression .

This compound has been shown to:

- Modulate enzyme activity : It can influence various metabolic enzymes and signaling proteins, altering cellular metabolism and gene transcription.

- Form coordination complexes : As a benzonitrile derivative, it may form complexes with transition metals, which could affect its biological activity .

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against a range of pathogenic bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a substrate for CYP3A4 enzymes, suggesting that it may interact with other drugs metabolized by this pathway. This interaction could have implications for drug-drug interactions in therapeutic settings .

Q & A

Q. Basic: What are the key physicochemical properties of 2,3-diaminobenzonitrile critical for experimental design?

Answer:

The physicochemical properties of this compound are essential for optimizing reaction conditions and solubility. Key parameters include:

-

Solubility : Predicted Log S values vary across models:

Model Log S Solubility (mg/mL) ESOL -1.56 3.64 Ali -1.89 1.71 SILICOS-IT -1.73 2.47 These discrepancies highlight the need for empirical validation via techniques like UV-Vis spectroscopy or HPLC. -

Hydrogen-bonding capacity : TPSA = 75.83 Ų (2 donors, 1 acceptor), influencing interactions in catalytic or supramolecular systems.

-

Synthetic accessibility : Score = 1.19 (lower values indicate easier synthesis), impacted by aromaticity and amine/cyano reactivity .

Q. Advanced: How does the molecular structure of this compound influence its catalytic performance in CO₂ reduction?

Answer:

The ortho-diamine and cyano groups enable dual functionality:

- Electron-rich aromatic system : Facilitates charge transfer in metal-free catalysts, as seen in structurally similar 3,4-diaminobenzonitrile-based polymers .

- Hydrogen-bonding networks : Stabilize reaction intermediates (e.g., CO₂ adducts) via N–H···O interactions.

Methodological recommendations : - Characterize electronic properties via DFT with Van der Waals corrections (as applied in corrosion studies ).

- Optimize catalyst loading ratios (e.g., 1:6 molar ratio of crosslinker to monomer, as in ) and assess efficiency via gas chromatography or in-situ FTIR .

Q. Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and lab coats. Use fume hoods to avoid inhalation .

- Waste disposal : Segregate waste and collaborate with certified chemical disposal services to prevent environmental contamination .

- First aid : Flush eyes with water for 15 minutes if exposed; use pH-neutral cleansers for skin contact .

Q. Advanced: How can computational methods like DFT predict the reactivity of this compound in corrosion inhibition?

Answer:

- Adsorption modeling : Simulate interactions between this compound and metal surfaces (e.g., steel) using DFT with Van der Waals corrections, as done for 3,4-diaminobenzonitrile .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental polarization resistance data to validate inhibition efficiency .

Q. Basic: What are the recommended analytical techniques for characterizing this compound?

Answer:

- Structural elucidation : Single-crystal X-ray diffraction (as applied to 3,4-diaminobenzonitrile ), supported by NMR (¹H/¹³C) and FTIR.

- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- Thermal stability : TGA/DSC to determine decomposition thresholds .

Q. Advanced: How to resolve discrepancies in solubility data obtained from different predictive models for this compound?

Answer:

- Experimental validation : Perform shake-flask solubility tests in water and organic solvents (e.g., DMSO, ethanol) at 25°C. Compare with predictive models (ESOL, Ali, SILICOS-IT) to identify outliers.

- Machine learning : Train site-specific solubility models using datasets incorporating aromatic amines and nitriles .

Q. Basic: What is the synthetic accessibility of this compound, and what factors contribute to its synthesis difficulty?

Answer:

- Synthetic score : 1.19 (scale: 1 = easy, 10 = challenging), reflecting challenges in regioselective diamination and nitrile stability.

- Key factors :

Q. Advanced: What strategies can optimize the catalytic efficiency of this compound-based polymers in visible-light-driven reactions?

Answer:

- Co-monomer selection : Incorporate electron-deficient monomers (e.g., DAMN) to enhance charge separation .

- Morphology control : Use templating agents (e.g., PNC trimer) to create porous structures for increased surface area.

- Performance metrics : Quantify CO₂ reduction rates via gas chromatography and correlate with UV-DRS bandgap measurements .

Properties

IUPAC Name |

2,3-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPNLUJHBADYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625758 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73629-43-3 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diamino-3-cyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.